Eupalinilide C

Descripción general

Descripción

Effects of Eupalinilide E on Hematopoietic Stem Cells

Eupalinilide E has been studied for its potential to enhance the ex-vivo expansion of hematopoietic stem cells (HSCs) derived from human cord blood. The compound was found to increase the number of phenotyped HSCs and their glycolytic activity, although it did not improve their engrafting capability when used alone. However, when combined with UM171, Eupalinilide E demonstrated an additive or synergistic effect, suggesting its potential use in clinical hematopoietic cell transplantation .

Synthesis of Eupalinilide E

The synthesis of Eupalinilide E is crucial for further research and application due to its role in promoting the expansion of human hematopoietic stem and progenitor cells (HSPCs). A laboratory synthesis has been developed to provide access to this compound, which includes key transformations such as diastereoselective borylative enyne cyclization and double allylic C-H oxidation. This synthesis route has been confirmed to produce Eupalinilide E that retains its biological activity .

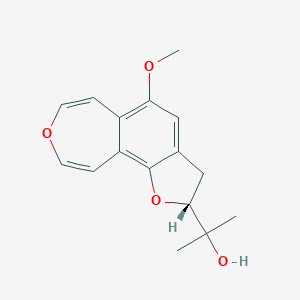

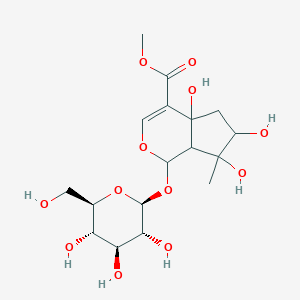

Molecular Structure Analysis of Eupalinilides

While the provided data does not include detailed molecular structure analysis of Eupalinilide C, the synthesis of Eupalinilide E involves complex chemical reactions, including a tandem Favorskii rearrangement-elimination reaction and a stereospecific tandem allylboration-lactonization. These reactions are indicative of the intricate molecular structure that characterizes eupalinilides .

Chemical Reactions and Physical Properties

The chemical reactions involved in the synthesis of Eupalinilide E are indicative of its complex chemistry. The synthesis employs a variety of reactions to maximize efficiency and yield, suggesting that Eupalinilide E, and possibly other eupalinilides like Eupalinilide C, have specific physical and chemical properties that require careful manipulation during synthesis. The physical properties, such as solubility and stability, are likely to be influenced by the compound's molecular structure, although specific details are not provided in the data .

Autophagy Induction by Eupalinin A

While not directly related to Eupalinilide C, it is worth noting that Eupalinin A, another compound from the same family, has been shown to induce autophagocytosis in human leukemia cells. This suggests that eupalinilides may have a broader range of biological activities, including effects on cell death pathways such as autophagy .

Aplicaciones Científicas De Investigación

- Scientific Field : Organic Chemistry and Biomedical Research

- Summary of the Application : Eupalinilide E has been synthesized for use in biomedical research. It’s a promoter of Human Hematopoietic Stem and Progenitor Cell (HSPC) expansion .

- Methods of Application or Experimental Procedures : The synthesis of Eupalinilide E was achieved from ®-(-)-carvone in 12 steps . The key steps of the synthesis are a tandem Favorskii rearrangement-elimination reaction in the chromatography-free synthesis of carvone-derived 2-cyclopentene carbaldehyde and its catalyst-free stereospecific tandem allylboration-lactonization using recyclable trifluoroethanol as a promoter and solvent affording β-hydroxymethyl-α-methylene-γ-butyrolactone .

- Results or Outcomes Obtained : The overall yield of the synthesis was reported to be 20% .

- Eupalinilide C is a naturally occurring cyclic peptide isolated from the marine sponge Eupatorium lindleyanum .

- It has been widely studied for its potential therapeutic applications, due to its ability to interact with various biological targets, such as G-protein coupled receptors, ion channels, and enzymes .

- Its structural stability makes it a promising candidate for drug development .

- This product can be used for research in the fields of medicine and pharmacy .

- Eupalinilide C is a naturally occurring cyclic peptide isolated from the marine sponge Eupatorium lindleyanum .

- It has been widely studied for its potential therapeutic applications, due to its ability to interact with various biological targets, such as G-protein coupled receptors, ion channels, and enzymes .

- Its structural stability makes it a promising candidate for drug development .

- This product can be used for research in the fields of medicine and pharmacy .

Safety And Hazards

Propiedades

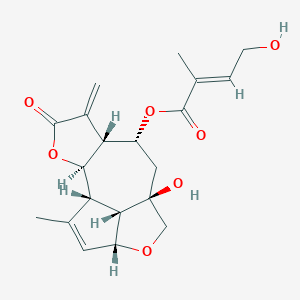

IUPAC Name |

[(1R,2R,6R,7R,9R,12R,15S)-9-hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-9(4-5-21)18(22)26-13-7-20(24)8-25-12-6-10(2)14(16(12)20)17-15(13)11(3)19(23)27-17/h4,6,12-17,21,24H,3,5,7-8H2,1-2H3/b9-4+/t12-,13-,14+,15-,16-,17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNQZWRFKIHTPL-NPUYJLKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3C1C4C(C(CC3(CO2)O)OC(=O)C(=CCO)C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@@H]3[C@H]1[C@@H]4[C@@H]([C@@H](C[C@@]3(CO2)O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eupalinilide C | |

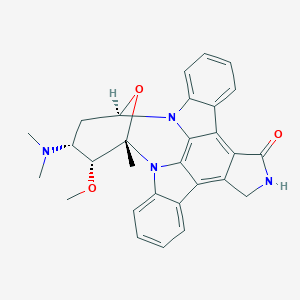

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.